HDAC6 Inhibition vs. Co-Screened Hits
In a screening cascade of 175,204 ligands, N-(9-oxo-9H-fluoren-3-yl)benzamide was one of only five compounds to inhibit HDAC6 enzymatic activity by >50% relative to DMSO control [1]. Notably, a structurally distinct comparator, 5-(4-bromonaphthalene-1-sulfonamido)-2-hydroxybenzoic acid (A1), also exceeded this threshold but belonged to a different chemotype [1]. The remaining three co-identified hits exhibited lower cytotoxicity in subsequent assays and were not advanced to MST binding validation [1], positioning N-(9-oxo-9H-fluoren-3-yl)benzamide among the two most promising candidates from the screen.
| Evidence Dimension | HDAC6 enzymatic inhibition (% activity relative to DMSO) |
|---|---|
| Target Compound Data | >50% inhibition of HDAC6 enzymatic activity |
| Comparator Or Baseline | 5-(4-Bromonaphthalene-1-sulfonamido)-2-hydroxybenzoic acid (A1, >50% inhibition); three other co-screened hits also >50% inhibition but not advanced for cytotoxicity or MST |
| Quantified Difference | Both compounds achieved >50% inhibition; differentiation arises from downstream cytotoxicity and binding validation, where only N-(9-oxo-9H-fluoren-3-yl)benzamide and A1 were confirmed as HDAC6 binders by MST |
| Conditions | In vitro HDAC6 enzymatic assay using top 10 docking hits; DMSO as vehicle control [1] |
Why This Matters
Users requiring a validated HDAC6 inhibitor with confirmed target engagement should prioritize this compound over the three co-screened hits that lacked MST binding confirmation.
- [1] Dawood M, Elbadawi M, Böckers M, Bringmann G, Efferth T. Molecular docking-based virtual drug screening revealing an oxofluorenyl benzamide and a bromonaphthalene sulfonamido hydroxybenzoic acid as HDAC6 inhibitors with cytotoxicity against leukemia cells. Biomed Pharmacother. 2020;129:110454. doi:10.1016/j.biopha.2020.110454. View Source
